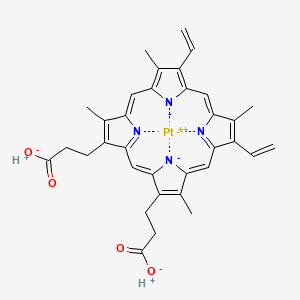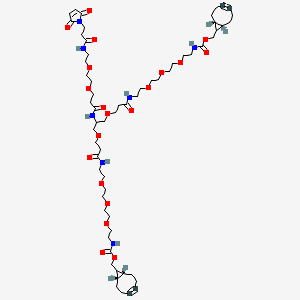![molecular formula C10H9N3O B11931060 3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)
3-Amino-2H-[1,2'-bipyridin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of an amino group at the 3-position and a keto group at the 2-position of the bipyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2H-[1,2’-bipyridin]-2-one can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically requires specific reaction conditions, including the use of a suitable solvent and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Amino-2H-[1,2’-bipyridin]-2-one may involve similar synthetic routes but on a larger scale. The process may include steps such as hydrolysis, neutralization, distillation, and purification to obtain the final product with high purity . The use of catalysts and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
3-Amino-2H-[1,2’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of the amino and keto groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2H-azirines: These compounds also contain an amino group and exhibit similar reactivity in forming heterocycles.
2,2’-Bipyridine: A closely related compound used extensively in coordination chemistry.
Uniqueness
3-Amino-2H-[1,2’-bipyridin]-2-one is unique due to the presence of both an amino group and a keto group in the bipyridine ring system. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
3-amino-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-8-4-3-7-13(10(8)14)9-5-1-2-6-12-9/h1-7H,11H2 |
Clé InChI |
WNOJGCODYVEOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)





![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

